molecular formula C8H8BrNO3 B1528193 6-Amino-3-bromo-2-methoxybenzoic acid CAS No. 1421311-95-6

6-Amino-3-bromo-2-methoxybenzoic acid

Cat. No.: B1528193
CAS No.: 1421311-95-6
M. Wt: 246.06 g/mol
InChI Key: DZNJZWZQCNFPPK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. This compound is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a methoxy group (-OCH3) attached to a benzoic acid core. It is a solid at room temperature and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromo-2-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method is the bromination of 2-methoxybenzoic acid followed by nitration and subsequent reduction of the nitro group to an amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed to reduce nitro groups to amino groups.

  • Substitution: Halogenation reactions can be performed using bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The primary product is the corresponding amine.

  • Substitution: The major product is the halogenated derivative of the starting material.

Scientific Research Applications

6-Amino-3-bromo-2-methoxybenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other chemical products.

Mechanism of Action

6-Amino-3-bromo-2-methoxybenzoic acid is structurally similar to other halogenated benzoic acids, such as 2-bromo-3-methoxybenzoic acid and 2-amino-6-bromo-3-methoxybenzoic acid. its unique combination of functional groups makes it distinct in terms of reactivity and application. The presence of both an amino and a bromo group on the benzene ring enhances its versatility in chemical synthesis and biological studies.

Comparison with Similar Compounds

  • 2-Amino-6-bromo-3-methoxybenzoic acid

  • 2-Bromo-3-methoxybenzoic acid

  • 3-Bromo-2-methoxybenzoic acid

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Properties

IUPAC Name

6-amino-3-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJZWZQCNFPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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